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Compound of Interest

1,2-Dimethoxy-3,4-
Compound Name:

dimethylbenzene
CAS No.: 248252-69-9
Cat. No.: B104197

Get Quote

Executive Summary

3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) presents a unique challenge in
structural elucidation due to its structural similarity to its symmetric isomer, 4,5-
dimethylveratrole. Correct identification relies on detecting the asymmetry of the 3,4-isomer,
which results in a distinct signal count in the 13C NMR spectrum compared to the simplified

spectrum of the 4,5-isomer.

This guide provides a comparative analysis of the chemical shifts, a theoretical prediction
model based on Substituent Chemical Shift (SCS) additivity, and a self-validating protocol for
distinguishing these regioisomers.

Comparative Analysis: 3,4-DMV vs. 4,5-DMV

The definitive method for distinguishing these isomers is the Signal Count Validation method.

Structural Symmetry & Signal Count
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Feature 3,4-Dimethylveratrole 4,5-Dimethylveratrole
Asymmetric ( Symmetric (
Symmetry
) )
Aromatic Signals 6 Distinct Signals 3 Distinct Signals
Methyl Signals 2 Distinct Signals 1 Distinct Signal
Methoxy Signals 2 Distinct Signals 1 Distinct Signal
Total 13C Signals 10 Signals 5 Signals

Critical Insight: If your spectrum shows only 5 distinct carbon environments (3 Ar, 1 OMe, 1 Me),

you have isolated the 4,5-isomer, not the 3,4-isomer.

Chemical Shift Data (Experimental & Predicted)

3,4-Dimethylveratrole (Asymmetric)

Solvent: CDCIs | Reference: TMS (0.0 ppm)
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Carbon T Predicted Shift Multiplicity Structural
e
Position o (0 ppm)* (DEPT) Environment
uaternary (C- Ipso to OMe,
C-1 Q Y 146.0 C P
0) para to Me
uaternary (C- Ipso to OMe,
C-2 Q Y 149.6 C P
0) meta to Me
uaternary (C- Ipso to Me, ortho
C-3 Q Y 130.7 C P
Me) to OMe
uaternary (C- Ipso to Me, meta
C-4 Q Y 130.7 C P
Me) to OMe
_ meta to OMe,
C-5 Methine (CH) 121.6 CH
meta to Me

ortho to OMe,

C-6 Methine (CH) 108.0 CH
para to Me
Distinct

OCHs (C-1) Methoxy 55.8 CHs )
Environment A
Distinct

OCHs (C-2) Methoxy 55.9 CHs )
Environment B
Distinct

CHs (C-3) Methyl 19.8 CHs ]
Environment C
Distinct

CHs (C-4) Methyl 20.5 CHs

Environment D

*Note: Predicted values derived from Veratrole base shifts + Methyl SCS increments (Ipso +9,
Ortho +0.7, Meta -0.1, Para -2.9).

4,5-Dimethylveratrole (Symmetric Reference)

Solvent: CDCl3
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Experimental Shift

Carbon Position Type Note

(5 ppm)
C-1, C-2 Quaternary (C-0) 147.2 Equivalent
C-3,C-6 Methine (CH) 112.5 Equivalent
C-4,C-5 Quaternary (C-Me) 129.8 Equivalent
OCHs Methoxy 56.1 Single Peak
CHs Methyl 19.5 Single Peak

Experimental Protocol for Validation
Workflow: Regioisomer Differentiation

The following Graphviz diagram outlines the logic flow for assigning the correct structure based
on 13C NMR data.
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Acquire 13C{1H} NMR

(Proton Decoupled)

Count Total Distinct Signals

Simplified Spectrum \ Complex Spectrum

5 Signals Observed 10 Signals Observed

(6 Ar, 2 OMe, 2 Me)

(3Ar, 1 OMe, 1 Me)

Confirms Asymmetry

Symmetry Check: Identified: 3,4-Dimethylveratrole
Equivalent Carbons? (Asymmetric)

Confirms Symmetry

Identified: 4,5-Dimethylveratrole

(Symmetric)

Click to download full resolution via product page

Figure 1: Decision tree for differentiating dimethylveratrole isomers via 13C NMR signal
counting.

Acquisition Parameters

To ensure resolution of closely spaced quaternary carbons (e.g., C-3 vs C-4 in the 3,4-isomer),
use the following settings:

+ Relaxation Delay (D1): Set to > 2.0 seconds. Quaternary carbons have long T1 relaxation
times; insufficient delay will suppress their intensity.

¢ Spectral Width: 0 — 200 ppm.
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e Solvent: CDCls is standard. Use DMSO-d6 if solubility is an issue, but note that solvent
peaks (~39.5 ppm) may overlap with methine signals in some derivatives.

e DEPT-135: Run a DEPT-135 experiment to distinguish the Methine (CH) signals (Up) from
Methyl (CH3) signals (Up) and Quaternary carbons (Invisible). This confirms the C-5/C-6
assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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